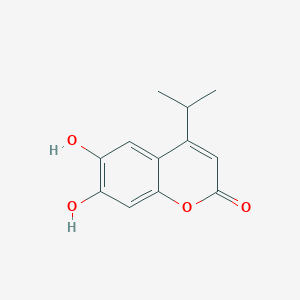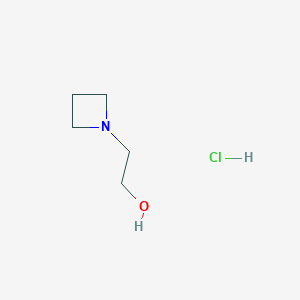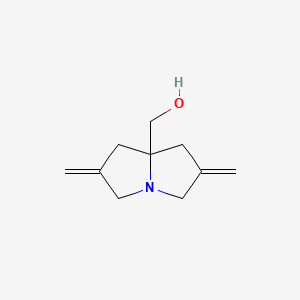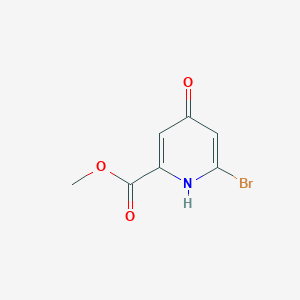
Methyl 6-bromo-4-hydroxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-hydroxypicolinate is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-4-hydroxypicolinate typically involves the bromination of methyl 4-hydroxypicolinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromo-4-hydroxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-bromo-4-pyridinecarboxylate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield various substituted picolinates.
- Oxidation reactions produce carbonyl derivatives.
- Reduction reactions result in dehalogenated or dehydroxylated products.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-4-hydroxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 6-bromo-4-hydroxypicolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Methyl 4-hydroxypicolinate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 6-chloro-4-hydroxypicolinate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Methyl 6-bromo-4-methoxypicolinate:
Uniqueness: Methyl 6-bromo-4-hydroxypicolinate is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(10)3-6(8)9-5/h2-3H,1H3,(H,9,10) |
Clave InChI |
PAYGUTHFYXIUIC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)C=C(N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
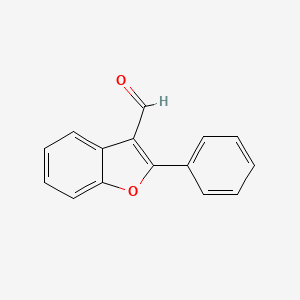
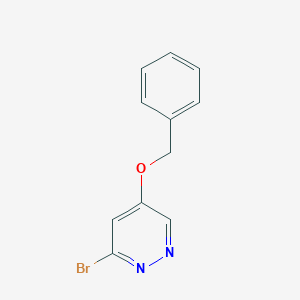
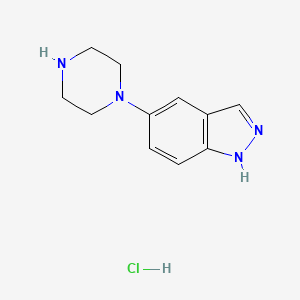
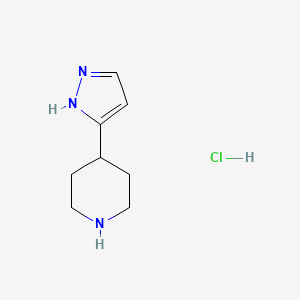
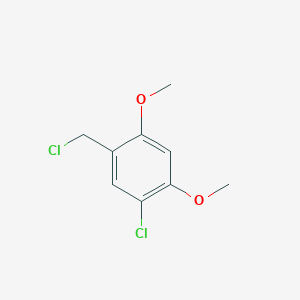
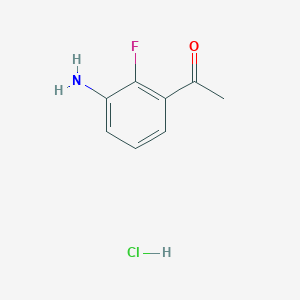
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
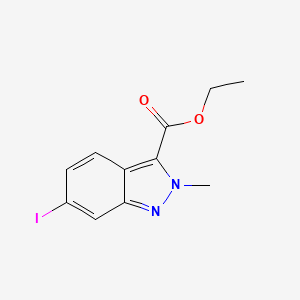
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
